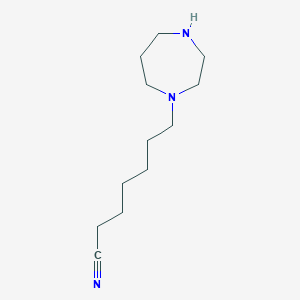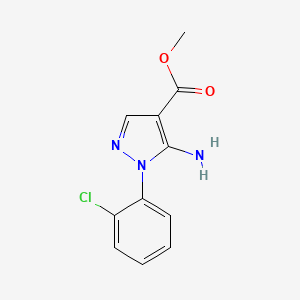
1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine (CNBMP) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in various laboratory experiments, including those involving biochemistry, pharmacology, and physiology.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine has been used in various scientific research studies. It has been used as a substrate in enzyme inhibition studies, as an inhibitor of cytochrome P450 enzymes, and as a ligand in receptor binding studies. It has also been used as a probe for studying the structure and function of proteins, as a tool for studying the structure and function of enzymes, and as a tool for studying the structure and function of nucleic acids.
Mechanism of Action
1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine has been found to interact with various proteins and enzymes. It has been shown to interact with cytochrome P450 enzymes, as well as with various other proteins and enzymes. It has also been found to interact with various receptors, including the G protein-coupled receptors. These interactions are thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of various other enzymes, including proteases, phosphatases, and kinases. In addition, it has been found to interact with various receptors, including G protein-coupled receptors, which can result in various physiological effects.
Advantages and Limitations for Lab Experiments
1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine has several advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of experiments. It is also relatively stable and can be stored at room temperature. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments.
On the other hand, there are some limitations to using 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be difficult to purify, due to its low solubility.
Future Directions
There are several potential future directions for 1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine. It could be used in drug discovery and development, as it has been shown to interact with various proteins and enzymes. It could also be used in the study of diseases, as it has been found to interact with various receptors. Additionally, it could be used in the study of the structure and function of proteins, enzymes, and nucleic acids. Finally, it could be used in the development of new drugs and therapeutics, as it has a low toxicity profile and could be used as a tool for studying the structure and function of proteins, enzymes, and nucleic acids.
Synthesis Methods
1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoyl chloride and 3-methylpiperazine in a 1:1 ratio in the presence of anhydrous sodium carbonate. This reaction results in the formation of 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperazine. The second step involves the purification of the compound, which can be done by recrystallization.
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-8-7-15(5-4-14-8)12(17)9-2-3-10(13)11(6-9)16(18)19/h2-3,6,8,14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOHDUNRNKYHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344685.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)

![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)
